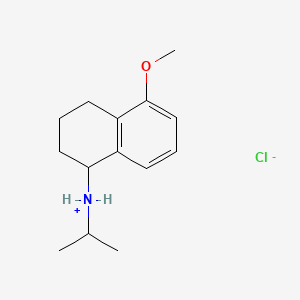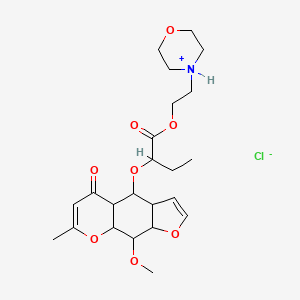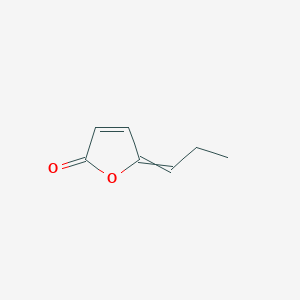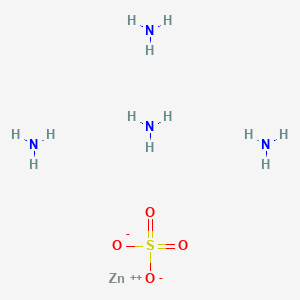
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a chemical compound with the molecular formula C9H4Cl2F6O. It is characterized by a benzene ring substituted with two chlorine atoms and a hexafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the reaction of 1,4-dichlorobenzene with hexafluoropropylene oxide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of chloro-substituted benzene derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.
Biology: It can be employed as a fluorescent probe in biological imaging studies due to its unique optical properties.
Industry: It is used in the production of advanced materials, such as fluoropolymers, which have applications in various industrial sectors.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be compared with other similar compounds, such as 1,4-dichloro-2-(2H-hexafluoropropoxy)benzene and 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1026364-35-1 |
|---|---|
Molecular Formula |
C9H4Cl2F6O |
Molecular Weight |
313.02 g/mol |
IUPAC Name |
1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
InChI |
InChI=1S/C9H4Cl2F6O/c10-4-1-2-5(11)6(3-4)18-9(16,17)7(12)8(13,14)15/h1-3,7H |
InChI Key |
YNXYLOSBSOCELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)



